5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridine-6-thiolate
Overview
Description
5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl ring, a hydroxy group, a pyridinium ion, a nitrophenyl group, and a thiolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridine-6-thiolate typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyridinium Ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Cyano Group: This step may involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Cyclopropyl Ring Formation: This can be done through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Nitrophenyl Group Addition: This step may involve nitration reactions using nitric acid or nitronium tetrafluoroborate.
Thiolate Group Introduction: This can be done through thiolation reactions using thiolating agents like thiourea or thiolates.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium cyanide, potassium cyanide.
Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various cyano derivatives.
Cyclization Products: Fused ring systems.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry
Materials Science: Used in the development of advanced materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridine-6-thiolate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism would depend on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-cyano-6-cyclopropyl-6-hydroxy-5-(4-methylpyridinium-1-yl)-4-(4-aminophenyl)-1,4,5,6-tetrahydropyridine-2-thiolate: Similar structure but with an amino group instead of a nitro group.
3-cyano-6-cyclopropyl-6-hydroxy-5-(4-methylpyridinium-1-yl)-4-(4-methoxyphenyl)-1,4,5,6-tetrahydropyridine-2-thiolate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridine-6-thiolate imparts unique electronic and steric properties, making it distinct from its analogs
Properties
IUPAC Name |
5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridine-6-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-8-10-24(11-9-13)19-18(14-2-6-16(7-3-14)25(27)28)17(12-22)20(29)23-21(19,26)15-4-5-15/h2-3,6-11,15,18-19,23,26H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFRTWXEZCDXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)[S-])C#N)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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